molecular formula C24H20Cl2N4O2 B2809439 1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-20-6

1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Numéro de catalogue B2809439
Numéro CAS: 1048916-20-6
Poids moléculaire: 467.35
Clé InChI: VOJIOFIHESATAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a benzodiazepine derivative, which is a class of psychoactive drugs used to treat a range of conditions, including anxiety, insomnia, and seizures . Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .


Molecular Structure Analysis

Benzodiazepines have a core structure consisting of a benzene ring fused to a diazepine ring . The specific compound you mentioned likely has additional functional groups attached to this core structure, but without more information, it’s difficult to provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzodiazepines, these properties can vary widely. Some are soluble in water while others are not .

Applications De Recherche Scientifique

Crystal Forms and Bioavailability Improvements

  • Crystal Forms and Dissolution Improvements : Polymorphs of a closely related compound, YM022, were studied for their crystalline forms and how these affect dissolution and bioavailability. The research found that different crystalline and amorphous forms of the compound can significantly affect its solubility and, by extension, its bioavailability when used in therapeutic applications. Specifically, solid dispersion and wet grinding methods were employed to enhance the solubility of these compounds, leading to improved bioavailability in vivo absorption studies in dogs (Yano et al., 1996).

Antagonistic Effects on Receptors

  • Gastrin/CCK-B Receptor Antagonism : Another study focused on a compound, YF476, demonstrating potent dose-dependent antagonistic effects on gastrin/CCK-B receptors in vitro and in vivo. This compound showed excellent oral bioavailability and is under investigation for the treatment of gastro-oesophageal reflux disease (GORD) (Semple et al., 1997).

Radiolabeled Antagonists for Receptor Targeting

  • Development of Radioiodinated Antagonists : Research into radioiodinated 1,4-benzodiazepines has provided insights into their use as selective antagonists for cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These developments could potentially offer novel approaches for in vivo tumor targeting and receptor imaging, showcasing the versatility of these compounds in medical research and diagnostic applications (Akgün et al., 2009).

Pharmacological Profile and Therapeutic Potential

  • Pharmacological Profile of YM022 : A potent and selective gastrin/CCK-B receptor antagonist, YM022, has been shown to exhibit high selectivity and potency in blocking gastrin/CCK-B receptors, comparing favorably to other compounds in its class. Such research underscores the therapeutic potential of these compounds in treating conditions mediated by these receptors (Nishida et al., 1994).

Solid Dispersion for Enhanced Absorption

  • Solid Dispersion and Colloidal Particle Formation : Studies on solid dispersions of YM022 highlight the technological approaches to enhance the bioavailability of poorly water-soluble compounds. The formation of stable colloidal particles from solid dispersions has been investigated, demonstrating improved absorption upon oral administration to rats. This research points to the importance of pharmaceutical formulation techniques in maximizing the therapeutic efficacy of these compounds (Yano et al., 1996).

Mécanisme D'action

Benzodiazepines act as potent psycho-stimulants that function as both dopamine reuptake inhibitors and norepinephrine reuptake inhibitors, effectively boosting the levels of these neurotransmitters in the brain .

Safety and Hazards

Benzodiazepines can have side effects, including drowsiness, confusion, and coordination problems. Long-term use can lead to tolerance, dependence, and withdrawal symptoms .

Orientations Futures

The development of new benzodiazepine derivatives is an active area of research, with the aim of finding compounds with improved efficacy and fewer side effects .

Propriétés

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O2/c1-30-20-10-6-5-9-17(20)21(16-7-3-2-4-8-16)28-22(23(30)31)29-24(32)27-14-15-11-12-18(25)19(26)13-15/h2-13,22H,14H2,1H3,(H2,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJIOFIHESATAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.